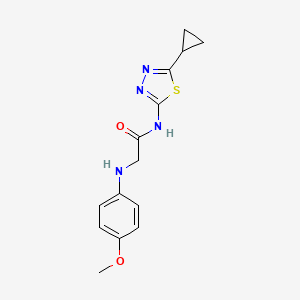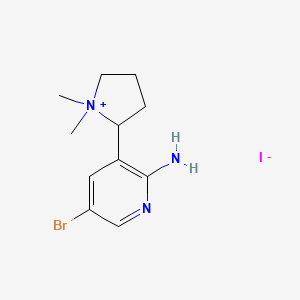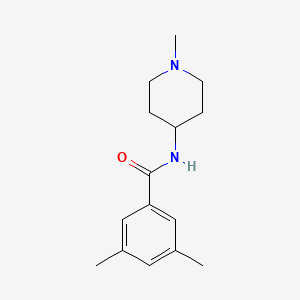
N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, commonly known as CPG-37157, is a small molecule that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the mitochondrial calcium uniporter (MCU), a protein complex that plays a crucial role in regulating mitochondrial calcium uptake.
Mecanismo De Acción
CPG-37157 is a selective inhibitor of the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, a protein complex that regulates mitochondrial calcium uptake. By inhibiting the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, CPG-37157 reduces mitochondrial calcium overload and prevents cell death. This mechanism of action has been demonstrated in various cell types, including cardiomyocytes and neurons.
Biochemical and physiological effects:
CPG-37157 has been shown to have various biochemical and physiological effects, including reducing mitochondrial calcium overload, preventing cell death, improving cardiac function, and improving cognitive function. It has also been shown to reduce oxidative stress and inflammation in animal models of ischemia-reperfusion injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CPG-37157 is its specificity for the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide, which allows for selective inhibition of mitochondrial calcium uptake. This specificity also reduces the potential for off-target effects. However, one limitation of CPG-37157 is its relatively low potency, which may require higher concentrations for effective inhibition of the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide.
Direcciones Futuras
For research on CPG-37157 include further studies on its potential therapeutic applications in various diseases, including heart failure and neurodegenerative diseases. Additionally, further studies on its mechanism of action and potential off-target effects are needed. The development of more potent and selective inhibitors of the N~1~-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-N~2~-(4-methoxyphenyl)glycinamide may also be an area of future research.
Métodos De Síntesis
CPG-37157 can be synthesized via a multi-step process starting from commercially available starting materials. The first step involves the preparation of 5-cyclopropyl-1,3,4-thiadiazole-2-amine, which is then reacted with 4-methoxybenzoyl chloride to obtain 4-methoxy-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)benzamide. This intermediate is then coupled with glycine methyl ester hydrochloride to obtain CPG-37157.
Aplicaciones Científicas De Investigación
CPG-37157 has been extensively studied for its potential therapeutic applications in various diseases, including ischemia-reperfusion injury, heart failure, and neurodegenerative diseases. It has been shown to protect against mitochondrial calcium overload and prevent cell death in various cell types. In animal models, CPG-37157 has been found to improve cardiac function and reduce infarct size following ischemia-reperfusion injury. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-20-11-6-4-10(5-7-11)15-8-12(19)16-14-18-17-13(21-14)9-2-3-9/h4-7,9,15H,2-3,8H2,1H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNGNEASMXHIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC(=O)NC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5135069.png)
![5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5135075.png)
![methyl 4-[(3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5135082.png)
![3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5135089.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)glycinamide](/img/structure/B5135094.png)

![N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5135102.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate](/img/structure/B5135107.png)

![N-(2-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5135134.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B5135135.png)


![3-[4-(1H-1,2,3-benzotriazol-1-ylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5135154.png)